Glutarylleucine

Descripción general

Descripción

Glutarylleucine is a bioactive compound known for its role in various biochemical processes It is a derivative of leucine, an essential amino acid, and contains a glutaryl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Glutarylleucine typically involves the reaction of leucine with a glutaryl donor. One common method includes the use of glutaryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like γ-glutamyltranspeptidase can catalyze the formation of this compound from glutathione and leucine. This method is advantageous due to its specificity and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Glutarylleucine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into more reduced forms.

Substitution: It can participate in substitution reactions where the glutaryl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .

Aplicaciones Científicas De Investigación

Metabolic Health and Disease Risk

Research has demonstrated that gamma-glutamyl-leucine (Gamma-Glu-Leu), a closely related compound to glutarylleucine, is significantly associated with metabolic health and disease risk. Studies indicate that higher levels of Gamma-Glu-Leu are linked to increased risks of cardio-metabolic diseases such as obesity, metabolic syndrome, and type 2 diabetes. For instance, a study involving 1,289 subjects found that serum levels of Gamma-Glu-Leu were causally associated with various metabolic risk factors, including body mass index and triglyceride levels .

Table 1: Key Findings on Gamma-Glutamyl-Leucine Levels

| Study Reference | Population Size | Key Findings | Associated SNPs |

|---|---|---|---|

| Wu et al. (2022) | 1,289 | Higher Gamma-Glu-Leu linked to obesity and metabolic syndrome | rs12476238, rs56146133, rs2479714, rs12229654 |

| ResearchGate (2022) | Not specified | Identified as a potential biomarker for psoriasis | Not specified |

Biomarkers for Disease Diagnosis

This compound and its derivatives have been identified as potential biomarkers for several diseases. For example, studies have shown that gamma-glutamyl peptides are positively correlated with disease states such as cancer and diabetes. Specifically, gamma-glutamylisoleucine has been proposed as a biomarker for prostate cancer due to its quantifiable levels in cell lines . Furthermore, alterations in levels of gamma-glutamyl amino acids have been observed in patients with multiple sclerosis, indicating their potential role in diagnostic applications .

Table 2: Disease Associations with Gamma-Glutamyl Peptides

| Disease | Biomarker | Study Reference |

|---|---|---|

| Prostate Cancer | Gamma-glutamylisoleucine | |

| Multiple Sclerosis | Gamma-glutamyl leucine | |

| Psoriasis | Gamma-glutamyl peptides |

Therapeutic Potential

The therapeutic implications of this compound are also noteworthy. Its involvement in the regulation of oxidative stress and inflammation positions it as a candidate for therapeutic interventions in metabolic disorders. For instance, supplementation with glutamine has been shown to mitigate abnormalities associated with coronary heart disease linked to genetic variants affecting glutamic acid metabolism . This suggests that compounds like this compound could play a role in developing treatments aimed at reducing cardiovascular risks.

Methodological Advances in Research

Recent advancements in analytical techniques have enhanced the ability to quantify this compound and related compounds effectively. Techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) have been employed to analyze gamma-glutamyl peptides in biological samples, facilitating their application in clinical research . These methodologies allow for precise measurement of peptide concentrations and improve the reliability of biomarker studies.

Mecanismo De Acción

The mechanism of action of Glutarylleucine involves its interaction with specific enzymes and proteins. It can act as a substrate for enzymes like γ-glutamyltranspeptidase, leading to the formation of various bioactive compounds. These interactions can influence metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

γ-Glutamylleucine: Another derivative of leucine with similar properties.

Glutarylglycine: A compound with a glutaryl group attached to glycine.

Glutarylcarnitine: Involved in fatty acid metabolism.

Uniqueness

Glutarylleucine is unique due to its specific structure and the presence of both leucine and a glutaryl group. This combination allows it to participate in unique biochemical reactions and pathways, distinguishing it from other similar compounds .

Actividad Biológica

Glutarylleucine, a γ-glutamyl peptide, is part of a larger family of compounds known for their biological significance, particularly in metabolic processes and disease states. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound functions primarily through its role in the γ-glutamyl cycle, which is crucial for maintaining intracellular levels of glutathione (GSH). This cycle involves the transfer of the γ-glutamyl moiety from glutathione to an amino acid acceptor, catalyzed by the enzyme γ-glutamyltransferase (GGT). The resulting products are key intermediates that can be further processed to support various cellular functions, including antioxidant defense and cellular signaling.

- GGT Activity : GGT plays a vital role in the metabolism of glutathione and its derivatives. Increased GGT activity has been linked to various diseases, including cancer and metabolic disorders, highlighting the importance of this compound in these contexts .

- Calcium Mobilization : Recent studies have shown that this compound can act as an agonist for calcium-sensing receptors, leading to increased intracellular calcium levels. This effect is significant for cellular signaling pathways involved in growth and apoptosis .

Case Studies and Clinical Implications

- Cancer Metabolism : A study investigating the role of γ-glutamyl peptides, including this compound, found that they serve as potential biomarkers for various cancers. Elevated levels of these peptides were observed in patients with prostate cancer, suggesting a correlation between their concentration and disease severity .

- Metabolomic Profiling : In a large-scale metabolomic analysis involving 523 prostate cancer cases, specific γ-glutamyl peptides were identified as significant indicators of lethal disease outcomes. The study emphasized the need for further investigation into how these metabolites can be utilized for early detection and monitoring of cancer progression .

- Oxidative Stress Response : Research has indicated that this compound may enhance cellular resilience against oxidative stress by supporting GSH synthesis. Impaired GGT activity has been associated with increased susceptibility to oxidative damage in renal cell carcinoma (RCC), suggesting that targeting this pathway could offer therapeutic benefits .

Data Tables

| Study Focus | Key Findings | Implications |

|---|---|---|

| Cancer Biomarkers | Elevated γ-glutamyl peptides in prostate cancer patients | Potential for early diagnosis |

| Metabolomic Profiling | Correlation between γ-glutamyl peptide levels and lethal cancer outcomes | Importance in treatment monitoring |

| Oxidative Stress Mechanisms | This compound enhances GSH levels; low GGT activity linked to RCC | Targeting GGT may improve therapeutic strategies |

Propiedades

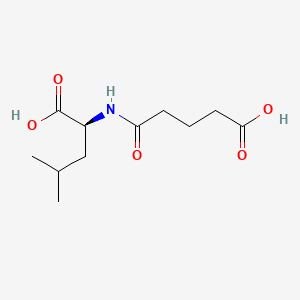

IUPAC Name |

(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLHYOYRPZDJHM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154317 | |

| Record name | Glutarylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124397-74-6 | |

| Record name | Glutarylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124397746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutarylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.